2-methylbutanoyl-CoA

Beschreibung

Eigenschaften

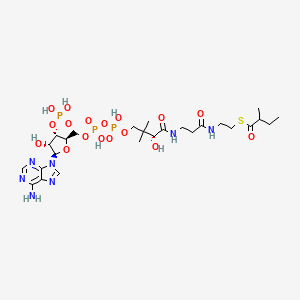

Molekularformel |

C26H44N7O17P3S |

|---|---|

Molekulargewicht |

851.7 g/mol |

IUPAC-Name |

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-methylbutanethioate |

InChI |

InChI=1S/C26H44N7O17P3S/c1-5-14(2)25(38)54-9-8-28-16(34)6-7-29-23(37)20(36)26(3,4)11-47-53(44,45)50-52(42,43)46-10-15-19(49-51(39,40)41)18(35)24(48-15)33-13-32-17-21(27)30-12-31-22(17)33/h12-15,18-20,24,35-36H,5-11H2,1-4H3,(H,28,34)(H,29,37)(H,42,43)(H,44,45)(H2,27,30,31)(H2,39,40,41)/t14?,15-,18-,19-,20+,24-/m1/s1 |

InChI-Schlüssel |

LYNVNYDEQMMNMZ-XGXNYEOVSA-N |

SMILES |

CCC(C)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

Isomerische SMILES |

CCC(C)C(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

Kanonische SMILES |

CCC(C)C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally and Functionally Related Compounds

Structural and Metabolic Differences

The table below highlights key structural and functional distinctions between 2-methylbutanoyl-CoA and related acyl-CoA thioesters:

Key Observations:

Chain Length and Branching: this compound and isovaleryl-CoA are both C5 compounds but differ in branching position (C2 vs. C3). Isobutyryl-CoA (C4) is shorter and more compact, influencing its integration into lipid chains . Tiglyl-CoA, an unsaturated derivative of this compound, contains a double bond that facilitates redox reactions in mitochondrial pathways .

Metabolic Pathways: this compound is specific to isoleucine degradation, whereas isobutyryl-CoA and isovaleryl-CoA originate from valine and leucine, respectively . Tiglyl-CoA is a dehydrogenated intermediate in the conversion of this compound to acetyl-CoA during β-oxidation .

Biological Functions: All four compounds contribute to BCFA synthesis, but their chain length and branching dictate whether the resulting fatty acids are odd- or even-numbered. For example, this compound generates odd-numbered BCFAs, while isobutyryl-CoA produces even-numbered chains . Tiglyl-CoA’s unsaturated structure allows it to participate in electron-transfer reactions critical for energy production in mitochondria .

Analytical Differentiation

Chromatographic and mass spectrometric methods can distinguish these compounds based on retention times and mass-to-charge (m/z) ratios :

- This compound: Detected at m/z 345.1844 (shared with pentanoyl-CoA but differentiated via retention time) .

- Tiglyl-CoA : Identified by its unsaturated structure and distinct redox reactivity in flavoprotein-coupled assays .

- Isobutyryl-CoA : Separated from butyryl-CoA (m/z 331.1686) due to methyl branching .

Clinical and Industrial Relevance

- Metabolic Disorders: Accumulation of this compound is linked to methylbranched-chain ketoaciduria, a rare metabolic disorder affecting isoleucine processing . In contrast, isobutyryl-CoA dehydrogenase deficiency impacts valine catabolism .

- Flavor Biochemistry: this compound’s role in ester synthesis (e.g., ethyl-2-methylbutanoate) is exploited in agriculture to enhance fruit aroma profiles .

Vorbereitungsmethoden

Acyl-CoA Synthetase-Mediated Formation

Acyl-CoA synthetases (ACSs) catalyze the ATP-dependent ligation of 2-methylbutanoic acid to coenzyme A (CoA). The reaction proceeds via a two-step mechanism:

-

Adenylation : 2-Methylbutanoic acid reacts with ATP to form an acyl-adenylate intermediate.

-

Thioesterification : CoA attacks the acyl-adenylate, displacing AMP to yield this compound.

Key Parameters :

-

pH : Optimal activity occurs at pH 7.5–8.0 in Tris-HCl or HEPES buffers.

-

Cofactors : Mg²⁺ (5–10 mM) is required for ATP binding.

-

Temperature : Reactions are typically conducted at 37°C for 1–2 hours.

Enzyme Sources :

Dehydrogenase-Catalyzed Oxidation

This compound is also synthesized via the oxidation of 2-methylbutyryl-CoA derivatives. For example, 3-hydroxy-2-methylbutyryl-CoA dehydrogenase catalyzes the NAD⁺-dependent oxidation of 3-hydroxy-2-methylbutyryl-CoA to 2-methylacetoacetyl-CoA, which is subsequently cleaved to this compound.

Reaction Conditions :

-

Buffer : 50 mM potassium phosphate (pH 7.4).

-

Cofactors : NAD⁺ (1–2 mM).

-

Temperature : 25–30°C.

Applications :

-

This method is critical in studying metabolic disorders like 2-methylbutyryl-CoA dehydrogenase deficiency.

Chemical Synthesis

Chemical synthesis offers an alternative for producing this compound without enzymatic constraints, though it requires meticulous control of stereochemistry.

Solid-Phase Synthesis

A modular approach involves assembling the CoA backbone on a resin, followed by coupling with 2-methylbutanoic acid.

Steps :

-

Resin Activation : Wang resin functionalized with hydroxymethyl groups.

-

Phosphopantetheine Assembly : Sequential coupling of cysteamine, pantothenic acid, and phosphate groups.

-

Acylation : Reaction with 2-methylbutanoic acid using DCC (N,N'-dicyclohexylcarbodiimide) as a coupling agent.

Yield : 40–60% after HPLC purification.

Challenges :

-

Epimerization at the α-carbon of 2-methylbutanoic acid.

-

Low solubility of intermediates in organic solvents.

Solution-Phase Synthesis

This method employs selective protection/deprotection strategies to construct the CoA thioester.

Protecting Groups :

-

Thiol : Trityl (Trt) group for CoA’s terminal thiol.

-

Hydroxyls : tert-Butyldimethylsilyl (TBS) for ribose hydroxyls.

Reaction Scheme :

-

Protect CoA’s thiol with Trt-Cl.

-

Couple 2-methylbutanoic acid using EDCl/HOBt.

-

Deprotect with silver nitrate (AgNO₃) to remove Trt.

Biosynthetic Pathways

Microbial Fermentation

Recombinant E. coli or Saccharomyces cerevisiae strains engineered to overexpress ACSs and branched-chain keto acid dehydrogenases can produce this compound de novo.

Strain Design :

-

Plasmids : pET-28a(+) for ACS expression under T7 promoter.

-

Induction : 0.5 mM IPTG at OD₆₀₀ = 0.6.

Productivity :

Plant-Based Extraction

This compound is isolated from plant tissues (e.g., Arabidopsis thaliana) undergoing β-oxidation of branched-chain fatty acids.

Extraction Protocol :

-

Homogenize tissue in 80% (v/v) methanol.

-

Centrifuge at 15,000 ×g for 20 min.

-

Purify via anion-exchange chromatography (DEAE-Sepharose).

Industrial Production

Large-Scale Enzymatic Synthesis

Bioreactors (100–1,000 L) utilize immobilized ACS on chitosan beads for continuous production.

Conditions :

-

Substrate Feed : 2-Methylbutanoic acid (10 mM), CoA (12 mM).

-

Residence Time : 4–6 hours.

Hybrid Chemoenzymatic Approaches

Combining chemical synthesis of CoA analogs with enzymatic acylation improves cost-efficiency.

Example :

-

Chemically synthesize dephospho-CoA, then enzymatically phosphorylate and acylate.

Advantage : Reduces CoA production costs by 30%.

Analytical Characterization

Key Techniques :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.